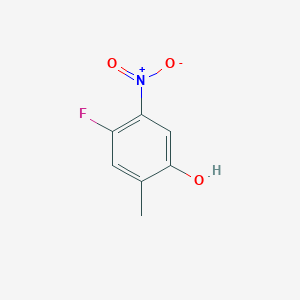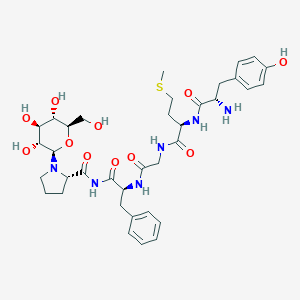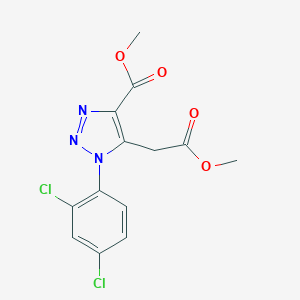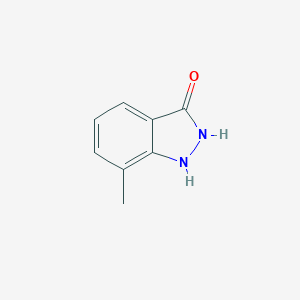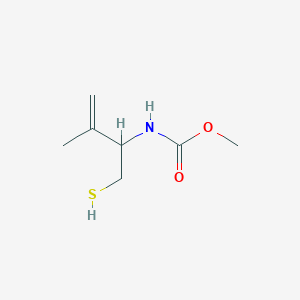
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate, also known as Methyl 3-methylthioacryloylcarbamate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate is not fully understood. However, it is believed to act through the inhibition of key enzymes involved in various biological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter butyrylcholine.
生化学的および生理学的効果
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has been shown to have various biochemical and physiological effects. It has been shown to have insecticidal properties, making it a potential pesticide. It has also been shown to have anti-cancer activity, making it a potential drug candidate. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to increased levels of acetylcholine and butyrylcholine in the body. This can lead to various physiological effects, including increased muscle contraction and improved cognitive function.
実験室実験の利点と制限
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized in high yields using a multi-step process. Another advantage is that it has potential applications in various fields, making it a versatile compound. One limitation is that its mechanism of action is not fully understood, making it difficult to study its effects. Another limitation is that it is a potentially hazardous compound, requiring careful handling in the lab.
将来の方向性
There are several future directions for research on Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate. One direction is to further study its potential anti-cancer activity and its mechanism of action. Another direction is to investigate its potential as a pesticide and its effects on the environment. Additionally, research can be conducted to explore its potential applications in materials science and its properties as a building block for novel materials. Finally, further optimization of the synthesis method can be explored to achieve even higher yields of the product.
合成法
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate can be synthesized through a multi-step process involving the reaction of 3-methylthiopropionaldehyde with ethyl acetoacetate, followed by the reaction of the obtained product with methyl isocyanate. The final product is obtained through the reaction of the intermediate with methanol and hydrochloric acid. The synthesis method has been optimized to achieve high yields of the product.
科学的研究の応用
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate has potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In pharmaceuticals, it can be used as a starting material for the synthesis of various drugs due to its unique chemical structure. It has also been studied for its potential anti-cancer activity. In agriculture, it can be used as a pesticide due to its insecticidal properties. In materials science, it can be used as a building block for the synthesis of novel materials with unique properties.
特性
CAS番号 |
114087-09-1 |
|---|---|
製品名 |
Methyl N-(3-methyl-1-sulfanylbut-3-EN-2-YL)carbamate |
分子式 |
C7H13NO2S |
分子量 |
175.25 g/mol |
IUPAC名 |
methyl N-(3-methyl-1-sulfanylbut-3-en-2-yl)carbamate |
InChI |
InChI=1S/C7H13NO2S/c1-5(2)6(4-11)8-7(9)10-3/h6,11H,1,4H2,2-3H3,(H,8,9) |
InChIキー |
VLIXNQTWGABQOL-UHFFFAOYSA-N |
SMILES |
CC(=C)C(CS)NC(=O)OC |
正規SMILES |
CC(=C)C(CS)NC(=O)OC |
同義語 |
Carbamic acid, [1-(mercaptomethyl)-2-methyl-2-propenyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)


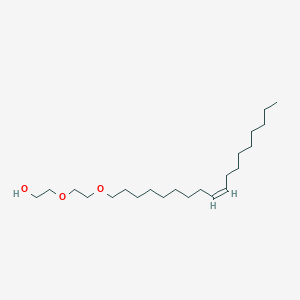


![1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B37569.png)
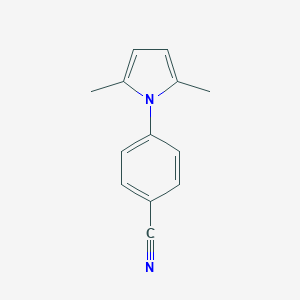
![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)

